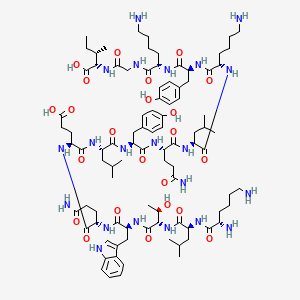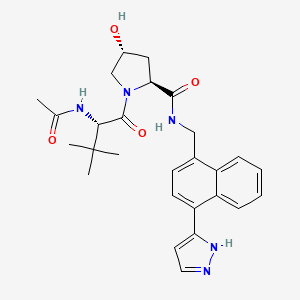
SA1-III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SA1-III, also known as KP1, is a decapeptide with the sequence Ac-Met-Gly-Lys-Val-Val-Asn-Pro-Thr-Gln-Lys-NH2. It is derived from the C-terminal portion of serpin A1, a physiological inhibitor of neutrophil elastase. This compound has gained attention for its role in modulating collagen turnover, making it a promising candidate for anti-aging skincare formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SA1-III involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: SA1-III primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily participate in oxidation or reduction reactions. it can be modified through substitution reactions to enhance its stability and activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include DIC, HOBt, and trifluoroacetic acid (TFA) for cleavage from the resin. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed: The primary product formed from the synthesis of this compound is the decapeptide itself. Modifications to the peptide can result in derivatives with enhanced stability or activity, which are also of interest for various applications .
Applications De Recherche Scientifique
SA1-III has been extensively studied for its applications in skincare, particularly in anti-aging formulations. It has been shown to modulate collagen turnover, leading to improved skin elasticity and firmness.
In the field of medicine, this compound is being investigated for its potential to treat conditions associated with excessive collagen degradation, such as chronic wounds and certain fibrotic diseases .
Mécanisme D'action
SA1-III exerts its effects by inhibiting neutrophil elastase, an enzyme that degrades collagen and other extracellular matrix proteins. By inhibiting this enzyme, this compound helps to maintain collagen levels in the skin, promoting a more youthful appearance. The molecular targets of this compound include neutrophil elastase and other proteolytic enzymes involved in collagen degradation .
Comparaison Avec Des Composés Similaires
SA1-III is unique in its ability to modulate collagen turnover without causing significant side effects. Similar compounds include other peptides derived from serpin A1, such as SA1-II and SA1-IV, which also target proteolytic enzymes but may have different efficacy and stability profiles .
In comparison to traditional anti-aging compounds like retinoids and antioxidants, this compound offers a targeted approach to collagen modulation, making it a valuable addition to skincare formulations .
Propriétés
Formule moléculaire |
C49H87N15O14S |
|---|---|
Poids moléculaire |
1142.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C49H87N15O14S/c1-25(2)38(62-47(76)39(26(3)4)61-44(73)30(14-9-11-20-51)57-37(69)24-55-42(71)32(18-22-79-7)56-28(6)66)46(75)60-33(23-36(53)68)49(78)64-21-12-15-34(64)45(74)63-40(27(5)65)48(77)59-31(16-17-35(52)67)43(72)58-29(41(54)70)13-8-10-19-50/h25-27,29-34,38-40,65H,8-24,50-51H2,1-7H3,(H2,52,67)(H2,53,68)(H2,54,70)(H,55,71)(H,56,66)(H,57,69)(H,58,72)(H,59,77)(H,60,75)(H,61,73)(H,62,76)(H,63,74)/t27-,29+,30+,31+,32+,33+,34+,38+,39+,40+/m1/s1 |
Clé InChI |
JLWOLIOIHVLSHT-WGYFVXCRSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)C)O |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCSC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)

![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)
